4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole
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Overview
Description
4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole is a complex organic compound with the molecular formula C26H30Br2N2OS2. This compound is known for its unique structure, which includes two brominated thiophene rings attached to a benzo[c][1,2,5]oxadiazole core. It is primarily used in the field of organic electronics and optoelectronics due to its excellent electron-accepting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole typically involves the following steps:
Bromination of Thiophene: The initial step involves the bromination of thiophene to produce 5-bromo-4-hexyl-2-thiophene. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Benzo[c][1,2,5]oxadiazole Core: The benzo[c][1,2,5]oxadiazole core is synthesized separately through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the brominated thiophene rings with the benzo[c][1,2,5]oxadiazole core. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Optoelectronics: The compound’s electron-accepting properties make it suitable for use in optoelectronic devices, including photodetectors and sensors.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Biological Research: The compound is also explored for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole primarily involves its electron-accepting properties. The compound can interact with electron-donating materials, facilitating charge transfer processes. This interaction is crucial in its applications in organic electronics and optoelectronics, where it helps in the efficient transport and manipulation of electronic charges.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains a thiadiazole core instead of an oxadiazole core.
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole: This compound has a selenadiazole core, offering different electronic properties.
Uniqueness
4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole is unique due to its specific combination of brominated thiophene rings and the benzo[c][1,2,5]oxadiazole core. This structure provides a balance of stability and reactivity, making it highly effective in electronic and optoelectronic applications.
Properties
Molecular Formula |
C26H30Br2N2OS2 |
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Molecular Weight |
610.5 g/mol |
IUPAC Name |
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C26H30Br2N2OS2/c1-3-5-7-9-11-17-15-21(32-25(17)27)19-13-14-20(24-23(19)29-31-30-24)22-16-18(26(28)33-22)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
WFQWJVOTCMVQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC=C(C3=NON=C23)C4=CC(=C(S4)Br)CCCCCC)Br |
Origin of Product |
United States |
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